

## ISTH0036 intravitreal injection protocol for DME studies

Author: BenchChem Technical Support Team. Date: December 2025



An overview of the intravitreal use of **ISTH0036**, a selective antisense oligonucleotide, for the treatment of Diabetic Macular Edema (DME). This document is intended for researchers, scientists, and drug development professionals.

#### Introduction

Diabetic Macular Edema (DME) is a primary cause of vision loss in individuals with diabetes, resulting from the breakdown of the blood-retinal barrier and subsequent fluid accumulation in the macula. While anti-Vascular Endothelial Growth Factor (anti-VEGF) therapies are the current standard of care, they do not address the development of fibrosis, which contributes to poor long-term outcomes. **ISTH0036** is an investigational antisense oligonucleotide designed to suppress the production of Transforming Growth Factor beta 2 (TGF- $\beta$ 2), a key cytokine implicated in ocular fibrosis and the pathogenesis of DME.[1] By targeting TGF- $\beta$ 2, **ISTH0036** offers a potential first-in-class antifibrotic treatment to address this unmet medical need.

#### Mechanism of Action of ISTH0036

TGF- $\beta$  signaling plays a crucial role in the pathology of diabetic retinopathy.[2][3][4] Specifically, TGF- $\beta$ 2 has been identified as a key driver of fibrosis and is associated with increased VEGF expression and retinal neovascularization.[3] In patients with DME, elevated levels of TGF- $\beta$ 2 are observed in the aqueous humor, correlating with increased macular thickness.[5]

**ISTH0036** is an antisense oligonucleotide that specifically targets the mRNA of TGF- $\beta$ 2. By binding to the TGF- $\beta$ 2 mRNA, **ISTH0036** prevents its translation into protein, thereby



selectively suppressing the production of this key cytokine.[6][7] This inhibition is intended to reduce fibrosis, block epithelial-to-mesenchymal transition, and potentially decrease vascular leakage, offering a distinct mechanism of action from existing anti-VEGF therapies.[6]



Click to download full resolution via product page

Caption: **ISTH0036** inhibits TGF-β2 protein production by blocking its mRNA.

## **Preclinical Research Protocol (General)**

While specific preclinical data for **ISTH0036** in DME models are not publicly available, it has shown activity in murine models of choroidal neovascularization (CNV), where it decreased CNV size, leakage, and fibrosis.[6] The following is a generalized protocol for intravitreal injection in a rodent model of DME, based on standard research practices.[8][9]

## **Experimental Workflow**





Click to download full resolution via product page

Caption: A typical experimental workflow for a preclinical DME study.

### **Materials**



- ISTH0036 solution or vehicle control (e.g., sterile Phosphate Buffered Saline).[10]
- Anesthetic agents (e.g., ketamine/xylazine).[8]
- Topical anesthetic (e.g., proparacaine 0.5%).
- Pupil dilating drops (e.g., tropicamide 1%).[10]
- Sterile antiseptic solution (e.g., povidone-iodine 5%).
- 30-33 gauge needle with a Hamilton or similar microsyringe.[8]
- Surgical microscope or stereomicroscope.[10]

## **Injection Procedure**

- Anesthesia: Anesthetize the animal according to the institutionally approved protocol.[8]
- Pupil Dilation: Instill one drop of a mydriatic agent into the study eye.[10]
- Preparation: Place the animal under the surgical microscope. Apply a drop of topical anesthetic. Gently disinfect the periocular area.
- Scleral Puncture: Using a 30-gauge needle, create a puncture hole through the sclera at the pars plana, approximately 1.5-2.0 mm from the limbus, taking care to avoid the lens.[8]
- Intravitreal Injection: Insert the injection needle (e.g., 33-gauge) through the pre-made puncture site. Aim the needle toward the center of the vitreous cavity.
- Infusion: Slowly inject the desired volume (typically 1-2 μL in mice) of ISTH0036 or vehicle solution.
- Withdrawal: Hold the needle in place for 10-15 seconds to prevent reflux, then slowly withdraw it.
- Recovery: Apply a topical antibiotic ointment to the eye and monitor the animal during recovery. Key considerations are to avoid retinal damage, bleeding, and traumatic cataract.
   [8]



# Clinical Research Protocol: The BETTER Study (Phase 2)

The BETTER study was a Phase 2, international, multicenter trial that evaluated the efficacy and safety of **ISTH0036** in patients with DME and neovascular Age-Related Macular Degeneration (nAMD).

### **Study Design and Logic**

The trial enrolled both treatment-naïve patients and those who were previously treated with anti-VEGF therapy but had inactive disease.[11][1] The primary objective was to assess the safety and efficacy of **ISTH0036**.[12]





Click to download full resolution via product page

Caption: Logical flow for a patient participating in the BETTER clinical trial.

#### **Administration Protocol**

- Drug: **ISTH0036**
- Dosage: 50µL intravitreal injection.[11]
- Frequency: Every 8 weeks (Q8W).[11][1]
- Duration: Treatment period of seven months followed by a two-month safety follow-up, for a total of 9 months.[11][12]

#### **Key Outcome Measures**

- Primary: Reduction of retinal fluid and central retinal thickness (CRT).[12]
- Secondary: Improvement in Best-Corrected Visual Acuity (BCVA).[12]
- Anatomical: Volumetric assessment of intraretinal/subretinal fluid (IRF/SRF) and hyperreflective material (HRM) or hyperreflective foci (HRF).
- Safety: Intraocular pressure (IOP) and incidence of adverse events.

#### **Clinical Data Presentation**

The following tables summarize the quantitative outcomes for the DME patient cohort from the Phase 2 BETTER trial.

## **Table 1: Efficacy Outcomes in DME Patients**



| Parameter                                     | Baseline (Mean) | End of Study<br>(Mean) | Change      |
|-----------------------------------------------|-----------------|------------------------|-------------|
| Best-Corrected Visual<br>Acuity (BCVA)        | 57 letters      | 68 letters             | +11 letters |
| Central Retinal Thickness (CRT)               | 526 μm          | 326 μm                 | -200 μm[6]  |
| Intraretinal Fluid (IRF)<br>Volume (Naïve)    | N/A             | N/A                    | -333 nL     |
| Intraretinal Fluid (IRF) Volume (Pre-treated) | N/A             | N/A                    | -120 nL[11] |

In addition to the quantitative data, a reduction in hyperreflective foci (HRF) was also reported in patients with DME.[6]

**Table 2: Safety Outcomes** 

| Parameter                  | Finding                                              |  |
|----------------------------|------------------------------------------------------|--|
| Intraocular Pressure (IOP) | Remained stable at a mean of 15 mmHg.                |  |
| Cataract                   | 16% of treated eyes showed worsening of cataract.    |  |
| General Tolerability       | Treatment was reported to be well tolerated.[1] [13] |  |

## Conclusion

**ISTH0036** represents a novel therapeutic approach for DME by specifically targeting TGF-β2 to inhibit fibrosis, a key pathological process not addressed by current standard-of-care treatments. Data from the Phase 2 BETTER trial demonstrated that intravitreal injections of **ISTH0036** led to significant improvements in both visual acuity and retinal anatomy in patients with DME, with a favorable safety profile. These findings support the potential of **ISTH0036** as a first-in-class antifibrotic agent that could modify the long-term course of DME.[11]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ISTH0036 Shows Promise in Wet AMD and DME Trial | OBN [ophthalmologybreakingnews.com]
- 2. TGF-β Signaling Pathways in the Development of Diabetic Retinopathy PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. preprints.org [preprints.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Isarna Therapeutics Announces First Patient Enrolled in International Phase 2a Clinical Study in Ophthalmology Indications Wet AMD and DME BioSpace [biospace.com]
- 8. Intravitreous Injection for Establishing Ocular Diseases Model PMC [pmc.ncbi.nlm.nih.gov]
- 9. A protocol to inject ocular drug implants into mouse eyes PMC [pmc.ncbi.nlm.nih.gov]
- 10. tvst.arvojournals.org [tvst.arvojournals.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. isarna-therapeutics.com [isarna-therapeutics.com]
- 13. medhealthinsight.com [medhealthinsight.com]
- To cite this document: BenchChem. [ISTH0036 intravitreal injection protocol for DME studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12360519#isth0036-intravitreal-injection-protocol-for-dme-studies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com